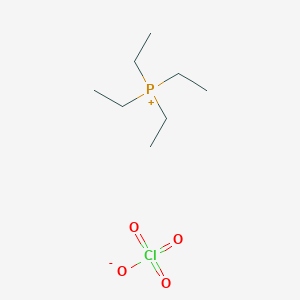
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is a complex organic compound that belongs to the naphthoquinone family. This compound is characterized by its unique structure, which includes an anilino group and two hydroxyl groups attached to a dihydronaphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve steps such as:
- Dissolving 1,4-naphthoquinone in a suitable solvent (e.g., ethanol).
- Adding aniline to the solution.
- Heating the mixture to a specific temperature (e.g., 80-100°C) for a certain period (e.g., 2-4 hours).
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anilino-naphthoquinones.
Scientific Research Applications
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and potential therapeutic applications.
Industry: Utilized in the production of pigments and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K precursor.
Juglone: A naturally occurring naphthoquinone with antimicrobial properties.
Uniqueness: 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the presence of both anilino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
112465-93-7 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-11-6-7-12(19)15-14(11)13(20)8-10(16(15)21)17-9-4-2-1-3-5-9/h1-5,8,17,20-21H,6-7H2 |
InChI Key |
JKBZJVQNIJJRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC(=C2C1=O)O)NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14312892.png)
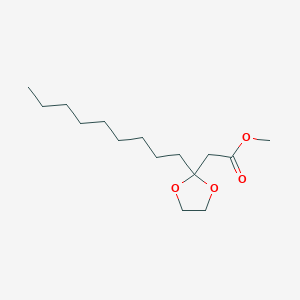
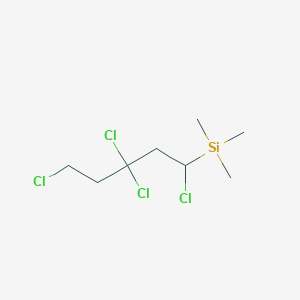
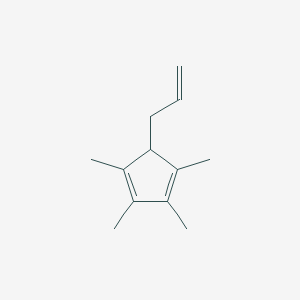
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
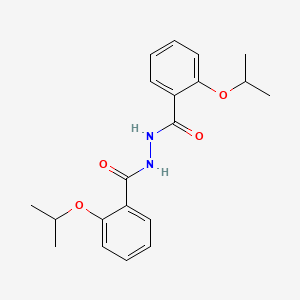

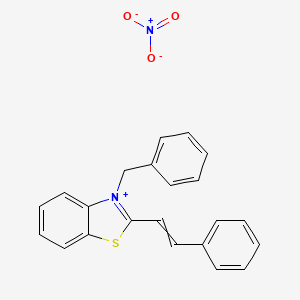
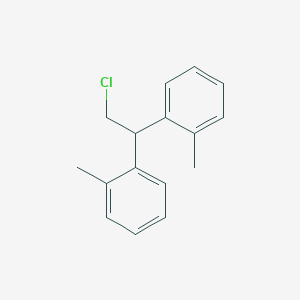
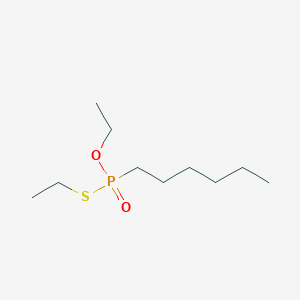

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
